molecular formula C8H4F5NO B3031355 3,5-Difluoro-4-(trifluoromethyl)benzamide CAS No. 261944-94-9

3,5-Difluoro-4-(trifluoromethyl)benzamide

Cat. No. B3031355
M. Wt: 225.11 g/mol
InChI Key: SLEJXKUFLWYFLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3,5-Difluoro-4-(trifluoromethyl)benzamide is a fluorinated benzamide derivative. While the specific compound is not directly studied in the provided papers, related compounds with trifluoromethyl groups and benzamide structures have been investigated. These studies provide insights into the molecular structure, synthesis, and properties of similar compounds, which can be extrapolated to understand 3,5-Difluoro-4-(trifluoromethyl)benzamide.

Synthesis Analysis

The synthesis of related compounds typically involves the introduction of trifluoromethyl groups into the benzamide structure. For instance, the synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, a precursor for antitubercular benzothiazinones, has been described, although the specific methods are not detailed in the abstract . This information suggests that similar synthetic routes could be applicable for the synthesis of 3,5-Difluoro-4-(trifluoromethyl)benzamide.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction and quantum chemical computations . For example, the molecular geometry and vibrational frequencies of a novel benzamide compound were calculated using density functional theory (DFT) . Similarly, polymorphism in a trifluoromethyl substituted benzanilide was investigated, revealing the presence of multiple molecules in the asymmetric unit . These studies indicate that 3,5-Difluoro-4-(trifluoromethyl)benzamide may also exhibit complex molecular geometries and polymorphism.

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be inferred from molecular electrostatic potential (MEP) surface maps, which predict sites for electrophilic and nucleophilic attacks . For instance, MEP analysis was used to estimate the chemical reactivity of a pyrazolyl benzene sulfonamide derivative . This approach could be applied to 3,5-Difluoro-4-(trifluoromethyl)benzamide to predict its reactivity in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as their thermodynamic properties, can be analyzed using DFT calculations . The antioxidant properties of these compounds can also be determined using assays like the DPPH free radical scavenging test . Additionally, the occurrence of dimorphism and the analysis of crystal packing provide insights into the solid-state properties of these compounds . These methods could be used to characterize the physical and chemical properties of 3,5-Difluoro-4-(trifluoromethyl)benzamide.

Safety And Hazards

The safety data sheet for a similar compound, Benzamide, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3,5-difluoro-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F5NO/c9-4-1-3(7(14)15)2-5(10)6(4)8(11,12)13/h1-2H,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEJXKUFLWYFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(F)(F)F)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378954
Record name 3,5-difluoro-4-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-4-(trifluoromethyl)benzamide

CAS RN

261944-94-9
Record name 3,5-Difluoro-4-(trifluoromethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261944-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-difluoro-4-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,5-Difluoro-4-(trifluoromethyl)benzamide
Reactant of Route 2
Reactant of Route 2
3,5-Difluoro-4-(trifluoromethyl)benzamide
Reactant of Route 3
Reactant of Route 3
3,5-Difluoro-4-(trifluoromethyl)benzamide
Reactant of Route 4
Reactant of Route 4
3,5-Difluoro-4-(trifluoromethyl)benzamide
Reactant of Route 5
Reactant of Route 5
3,5-Difluoro-4-(trifluoromethyl)benzamide
Reactant of Route 6
Reactant of Route 6
3,5-Difluoro-4-(trifluoromethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.